molecular formula C12H24N2O2 B2419703 Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate CAS No. 1154870-91-3

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

Cat. No.: B2419703
CAS No.: 1154870-91-3
M. Wt: 228.336
InChI Key: XRNMGCXGUDXCSG-NXEZZACHSA-N
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Description

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of (2R,6R)-6-methylpiperidine-2-carboxylic acid as a starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (2R,6R)-2,6-dimethyl-4-methylenepiperidine-1-carboxylate
  • Rel-tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate

Uniqueness

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of the tert-butyl carbamate group and the (2R,6R)-6-methylpiperidine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNMGCXGUDXCSG-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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